![molecular formula C9H14BNO4S B2494179 [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid CAS No. 1509931-31-0](/img/structure/B2494179.png)

[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

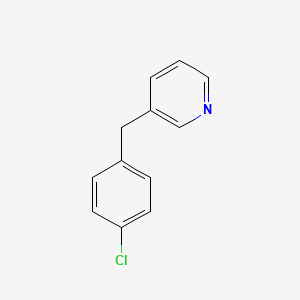

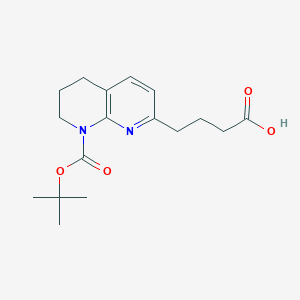

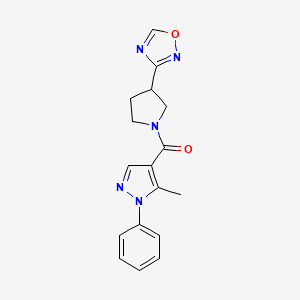

The synthesis of derivatives related to "[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid" involves multi-step chemical processes that include the introduction of sulfonylamino groups, boronic acid functionalities, and specific alkyl or aryl groups. For instance, compounds showing potent activity in certain biological systems have been synthesized by introducing hydrophobic and sigma electron-withdrawing substituents, suggesting the importance of specific substituents in enhancing activity (Kawashima et al., 1995).

Molecular Structure Analysis

The molecular structure of derivatives closely related to "this compound" has been determined using techniques such as X-ray crystallography. These structures reveal the presence of three different substituents attached to a central C-H group, demonstrating the compound's complex structure and potential for diverse chemical reactivity (Zhang et al., 2017).

Chemical Reactions and Properties

Boronic acids, including the discussed compound, act as catalysts in various chemical reactions. For example, they have been shown to catalyze dehydrative condensation between carboxylic acids and amines, highlighting their role in facilitating bond formation and their potential in synthetic organic chemistry (Wang et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, of boronic acid derivatives are critical for their applications. Studies have shown that certain boronic acids exhibit superior solubility in aqueous solutions and have the ability to complex with glycosides under physiologically relevant conditions, making them suitable for biological applications (Dowlut & Hall, 2006).

Chemical Properties Analysis

The chemical properties of "this compound" derivatives, such as reactivity towards different chemical groups and stability under various conditions, are foundational for their application in organic synthesis and material science. For instance, the introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application due to the unique reactivity and functionality of these groups (Zhang et al., 2017).

Aplicaciones Científicas De Investigación

Multifunctional Compounds in Chemistry

- Synthetic Intermediates and Building Blocks: Boronic acids, including derivatives like 4-[(Ethylsulfonylamino)methyl]phenylboronic acid, are used as synthetic intermediates and building blocks in various chemical reactions. They have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation processes (Zhang et al., 2017).

Biochemistry and Medicine

- Sugar-binding Boronic Acids: A new class of carbohydrate-binding boronic acids has been developed. These boronic acids show superior performance in aqueous solvents and can complex model glycopyranosides under physiologically relevant conditions, useful in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

- Fluorescent Sensors for Biological Applications: Boronic acid derivatives have been employed as fluorescent sensors, useful for detecting hypochlorous acid in living cells, demonstrating their potential in biomedical imaging and diagnostics (Liu, Vedamalai, & Wu, 2013).

Nanotechnology

- Optical Modulation in Nanotechnology: Phenylboronic acids grafted onto carbon nanotubes exhibit changes in photoluminescence quantum yield in response to saccharide binding. This application is significant for the development of new biomaterials in nanotechnology (Mu et al., 2012).

Pharmacology

- Boronic Acid Polymers in Biomedical Applications: Boronic acid-containing polymers have been employed in treatments for diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them valuable in drug delivery systems (Cambre & Sumerlin, 2011).

Analytical Chemistry

- Chemosensors for Biological Substances: Boronic acid sensors have shown progress in detecting carbohydrates, dopamine, and ions like fluoride and copper. Their fluorescence properties and reaction mechanisms are significant for medical diagnostics and biochemical studies (Huang et al., 2012).

Drug Delivery

- Polymeric Carriers for Boronic Acid-Containing Drugs: The development of polymeric carriers for the encapsulation of boronic acid-containing drugs, like bortezomib, showcases advancements in targeted drug delivery systems. This approach enhances pharmacokinetics and reduces off-target effects (Kim, Suzuki, & Nagasaki, 2020).

Mecanismo De Acción

Target of Action

The primary target of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoborane, such as this compound, with a halide or triflate under basic conditions .

Mode of Action

The this compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoborane group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including conjugated systems of alkenes, styrenes, or biaryl compounds .

Pharmacokinetics

The compound’s success in the suzuki-miyaura cross-coupling reaction is attributed to its stability, ease of preparation, and environmental benignity .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires basic conditions . Furthermore, the reaction is known for its tolerance to various functional groups, contributing to its wide applicability .

Propiedades

IUPAC Name |

[4-[(ethylsulfonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCYTDXDVUMVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNS(=O)(=O)CC)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)

![N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide](/img/structure/B2494119.png)